molecular formula C11H11NO B2396721 7,8-Dimethylquinolin-3-ol CAS No. 1486119-10-1

7,8-Dimethylquinolin-3-ol

Cat. No.: B2396721
CAS No.: 1486119-10-1
M. Wt: 173.215
InChI Key: AKOPIVCVOREJBG-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-3-ol is a chemical compound with the molecular formula C11H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring substituted with two methyl groups at positions 7 and 8, and a hydroxyl group at position 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinolin-3-ol can be achieved through several methods. One common approach involves the condensation of 2-aminoarylketones with active methylene compounds. This reaction is typically catalyzed by environmentally benign catalysts such as ferric chloride hexahydrate (FeCl3.6H2O), which offers advantages like shorter reaction times, milder conditions, and better yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

7,8-Dimethylquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the methyl and hydroxyl substitutions.

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group at position 8 instead of 3.

    7,8-Dimethylquinoline: Lacks the hydroxyl group at position 3.

Uniqueness: 7,8-Dimethylquinolin-3-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7,8-dimethylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-9-5-10(13)6-12-11(9)8(7)2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPIVCVOREJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C=C2C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486119-10-1
Record name 7,8-dimethylquinolin-3-ol
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